

A Comparative Guide to Guanidine-Based Flame Retardants: Guanidine Sulfamate vs. Guanidine Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Guanidine sulfamate**

Cat. No.: **B1580497**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant properties of **guanidine sulfamate** and guanidine phosphate. The information presented is based on experimental data from scientific literature, offering insights into their performance, mechanisms of action, and suitability for various applications.

Overview of Guanidine-Based Flame Retardants

Guanidine and its salts are nitrogen-rich compounds that have gained prominence as effective halogen-free flame retardants.^{[1][2][3]} Their low toxicity and environmentally friendly characteristics make them attractive alternatives to traditional halogenated flame retardants.^{[2][4]} Guanidine-based flame retardants, including guanidine phosphate and **guanidine sulfamate**, are utilized in a range of materials such as textiles, wood, paper, and polymers to enhance their fire resistance.^{[3][4][5]}

Comparative Performance Data

The flame retardant efficacy of **guanidine sulfamate** and guanidine phosphate can be evaluated through several standard tests, including Limiting Oxygen Index (LOI), UL-94 Vertical Burn Test, and Thermogravimetric Analysis (TGA). The following tables summarize key quantitative data from various studies. It is important to note that the performance of these

flame retardants can vary significantly depending on the substrate material and the presence of other additives.

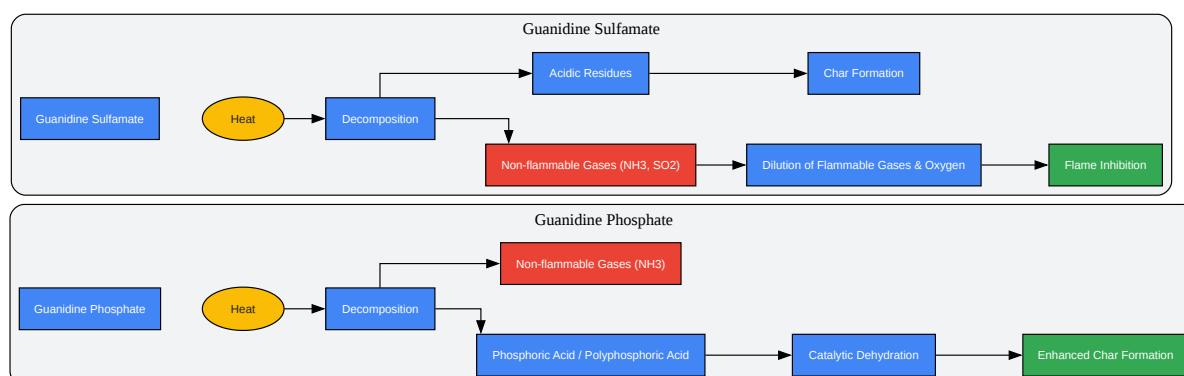
Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification

Flame Retardant	Substrate	Other Additives	LOI (%)	UL-94 Rating	Source
Guanidine Sulfamate	Polyamide 6 (PA6) Fabric	None	31.3	Self-extinguishing	
Guanidine Sulfamate	Polyamide 6 (PA6)	Melamine Polyphosphat e (2.5%)	37	V-0	[6][7]
Guanidine Dihydrogen Phosphate	Wood	Zinc Borate	47.8	-	[8][9][10]
Guanidine Phosphate	Polyethylene Terephthalate (PET)	Carbon Microspheres	32.4	V-0	[11]
Guanidine Phosphate	Wood	None (10% solution)	37	-	[12]
Guanidine Phosphate-based	Polyvinyl Alcohol (PVA)	Phenylenediamine Carbon Dots	30.8	VTM-0	[13]
Untreated	Wood	-	18	-	[14]

Table 2: Thermogravimetric Analysis (TGA) Data

Flame Retardant	Substrate	Key Findings	Source
Guanidine Phosphate	Wood	Increased char yield from 5.6% (untreated) to 34.9%. [14]	[14]
Guanidine Dihydrogen Phosphate	Wood Flour	Carbon residue rate of 47.64% compared to 26.76% for untreated wood flour. [5]	[5]
Guanidine Phosphate	Polyester	Lower initial decomposition temperature compared to ammonium sulfamate, with a significant increase in final black residue. [15]	[15]

Table 3: Cone Calorimetry Data


Flame Retardant	Substrate	Key Findings	Source
Guanidine Dihydrogen Phosphate	Wood	Peak Heat Release Rate (pHRR) reduced to 186.19 kW/m ² from 396.28 kW/m ² for untreated wood (with Zinc Borate). [8]	[8]
Guanidine Phosphate	Wood	Heat Release Rate (HRR) and Total Smoke Production (TSP) significantly decreased. [12]	[12]
Guanidine Sulfamate	Polyamide 6 (PA6)	Peak Heat Release Rate (pHRR) reduced by 30% with 5% loading of a Guanidine Sulfamate/Melamine Polyphosphate mixture. [6][7]	[6] [7]

Mechanism of Action

The flame retardant mechanisms of **guanidine sulfamate** and guanidine phosphate differ primarily in their condensed-phase and gas-phase actions during combustion.

Guanidine Phosphate primarily acts in the condensed phase. Upon heating, it decomposes to form phosphoric acid and polyphosphoric acid. These products catalyze the dehydration of the substrate material, such as cellulose, promoting the formation of a stable char layer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting further combustion. The nitrogen-containing guanidine moiety decomposes to release non-flammable gases like ammonia, which can dilute the flammable gases in the gas phase.[\[16\]](#) The synergistic effect between phosphorus and nitrogen enhances its flame retardant efficiency.[\[16\]](#)

Guanidine Sulfamate, on the other hand, exhibits a more pronounced gas-phase mechanism. During decomposition, it releases non-combustible gases like ammonia and sulfur dioxide. These gases dilute the flammable volatiles and oxygen in the surrounding atmosphere, effectively suffocating the flame. While it also contributes to char formation, the volatilization of its acidic decomposition products at higher temperatures can reduce its effectiveness in the condensed phase compared to guanidine phosphate.

[Click to download full resolution via product page](#)

Caption: Flame retardant mechanisms of Guanidine Phosphate and **Guanidine Sulfamate**.

Experimental Protocols

The following are summaries of the standard experimental methodologies used to evaluate the performance of flame retardants.

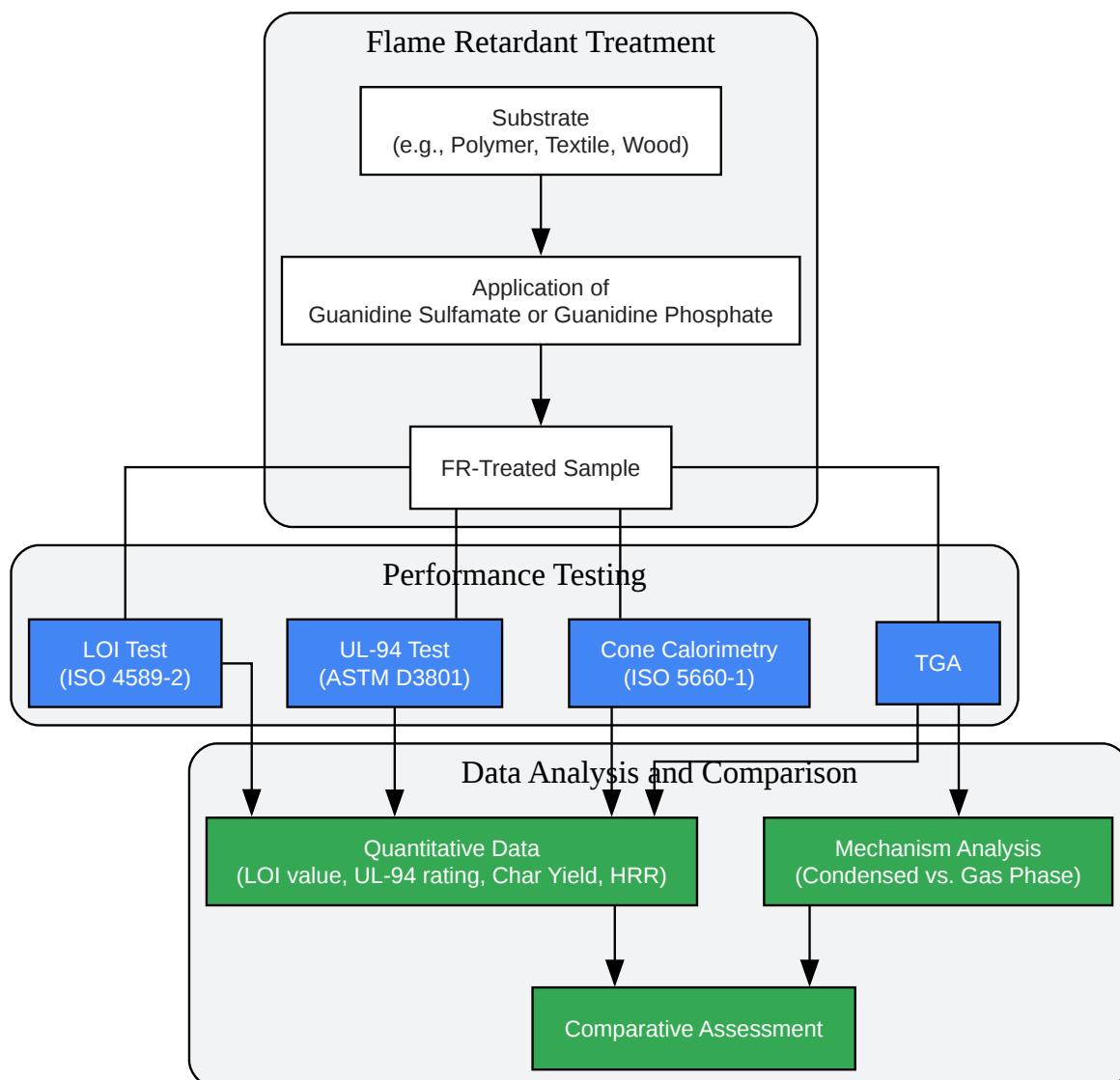
Limiting Oxygen Index (LOI)

- Standard: ISO 4589-2
- Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
- Procedure: A small, vertically oriented test specimen is ignited at its upper end in a transparent chimney. The oxygen/nitrogen ratio in the gas mixture flowing up the chimney is varied between tests to determine the minimum oxygen concentration required to sustain combustion.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

UL-94 Vertical Burn Test

- Standard: ASTM D3801 (equivalent to UL-94 V-0, V-1, V-2)
- Objective: To assess the flammability of plastic materials in a vertical orientation.
- Procedure: A rectangular test specimen is held vertically and a specified flame is applied to its lower end for a set duration.[\[21\]](#)[\[22\]](#)[\[23\]](#) The afterflame time (the time the specimen continues to flame after the ignition source is removed) and afterglow time are recorded.[\[21\]](#) The test also notes whether flaming drips ignite a cotton pad placed below the specimen.[\[21\]](#) Materials are classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the highest rating.

Vertical Flame Test for Textiles


- Standard: ASTM D6413
- Objective: To measure the flame resistance of textiles in a vertical orientation.[\[1\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)
- Procedure: A fabric specimen is held vertically in a draft-free cabinet and a standardized flame is applied to its bottom edge for 12 seconds.[\[2\]](#) After the flame is removed, the afterflame time, afterglow time, and the length of the char (damaged portion) are measured.[\[24\]](#)

Thermogravimetric Analysis (TGA)

- Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
- Procedure: A small amount of the sample is placed in a pan that is attached to a microbalance. The sample is then heated at a constant rate while its weight is continuously monitored. The resulting data provides information on the thermal stability of the material and the amount of char residue at high temperatures.

Cone Calorimetry

- Standard: ISO 5660-1
- Objective: To determine the heat release rate (HRR) and other combustion properties of materials exposed to a controlled level of radiant heat.[\[27\]](#)
- Procedure: A horizontal sample is exposed to a conical radiant heater.[\[28\]](#) Upon ignition, various parameters are measured, including the time to ignition, heat release rate, total heat released, and smoke production rate.[\[8\]](#)[\[27\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for comparing flame retardant performance.

Conclusion

Both **guanidine sulfamate** and guanidine phosphate are effective halogen-free flame retardants. The choice between them depends on the specific application and desired flame retardant mechanism.

- Guanidine Phosphate is generally more effective in promoting char formation, making it highly suitable for materials where a robust, insulating char layer is the primary mode of fire resistance, such as in wood and cellulosic materials.
- **Guanidine Sulfamate** excels in gas-phase flame inhibition, which can be advantageous in applications where dilution of flammable gases is a critical factor.

For optimal performance, these guanidine salts are often used in synergistic combinations with other flame retardants, such as melamine-based compounds or phosphorus-containing molecules. Researchers and professionals should consider the specific requirements of their material and application when selecting the most appropriate guanidine-based flame retardant system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tyndaleusa.com [tyndaleusa.com]
- 2. chiuvention.com [chiuvention.com]
- 3. lisungroup.com [lisungroup.com]
- 4. additivebz.com [additivebz.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flame Retardant Properties of a Guanidine Phosphate-Zinc Borate Composite Flame Retardant on Wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [openjournals.ugent.be]
- 16. Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kiyorndl.com [kiyorndl.com]
- 18. Limiting oxygen index test according to UNE-EN ISO 4589-2 — Fire Lab at EPSEB. LABOFOC — UPC. Universitat Politècnica de Catalunya [labofoc.epseb.upc.edu]
- 19. railway-news.com [railway-news.com]
- 20. specialchem.com [specialchem.com]
- 21. store.astm.org [store.astm.org]
- 22. store.astm.org [store.astm.org]
- 23. ASTM D 3801 - comparative burning characteristics - fire testing [impact-solutions.co.uk]
- 24. store.astm.org [store.astm.org]
- 25. store.astm.org [store.astm.org]
- 26. infinitalab.com [infinitalab.com]
- 27. Study of Burning Behaviors and Fire Risk of Flame Retardant Plywood by Cone Calorimeter and TG Test [techscience.com]
- 28. govinfo.gov [govinfo.gov]
- To cite this document: BenchChem. [A Comparative Guide to Guanidine-Based Flame Retardants: Guanidine Sulfamate vs. Guanidine Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580497#guanidine-sulfamate-vs-guanidine-phosphate-as-flame-retardants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com